molecular formula C20H15NO5 B6574118 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate CAS No. 1105201-97-5

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate

Cat. No.: B6574118
CAS No.: 1105201-97-5
M. Wt: 349.3 g/mol
InChI Key: XWBOFRQEQMIYIL-UHFFFAOYSA-N
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Description

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate is a complex organic compound that features a unique combination of furan, oxazole, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and oxazole intermediates, followed by their coupling with naphthalen-2-yloxyacetic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding studies with various biomolecules.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for developing new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. The naphthalene moiety provides hydrophobic interactions that stabilize the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

  • [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(phenyl)acetate
  • [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(benzyl)acetate

Uniqueness

Compared to similar compounds, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate stands out due to its enhanced stability and unique electronic properties. The presence of the naphthalene ring provides additional π-π stacking interactions, which can enhance its binding affinity and specificity in various applications.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-naphthalen-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-20(13-24-17-8-7-14-4-1-2-5-15(14)10-17)25-12-16-11-19(26-21-16)18-6-3-9-23-18/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBOFRQEQMIYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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